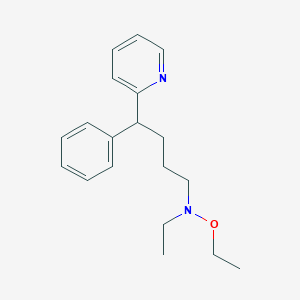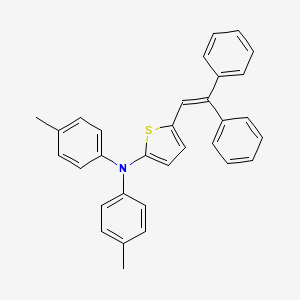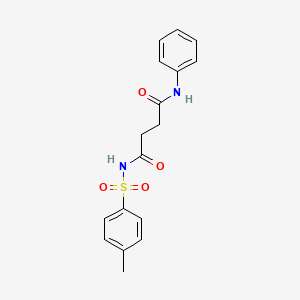
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a butanediamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted sulfonamide derivatives.
科学研究应用
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key receptors or enzymes, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
N~1~-(4-Methylbenzene-1-sulfonyl)-N~3~-phenylpropanediamide: A similar compound with a shorter carbon chain.
N~1~-(4-Methylbenzene-1-sulfonyl)-N~2~-phenylethanediamide: Another related compound with an even shorter carbon chain.
Uniqueness
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the carbon chain and the position of the sulfonyl group play a crucial role in determining its reactivity and interactions with biological targets.
属性
CAS 编号 |
104816-56-0 |
|---|---|
分子式 |
C17H18N2O4S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N'-(4-methylphenyl)sulfonyl-N-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-15(10-8-13)24(22,23)19-17(21)12-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
InChI 键 |
VYFKVPVPLKDWOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



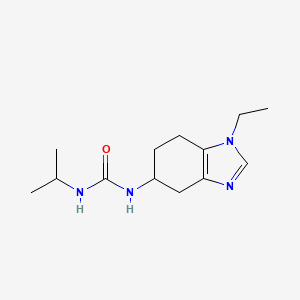
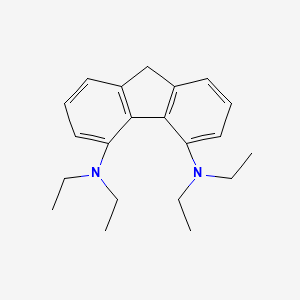
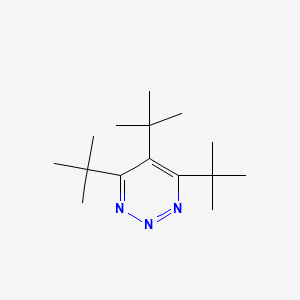
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
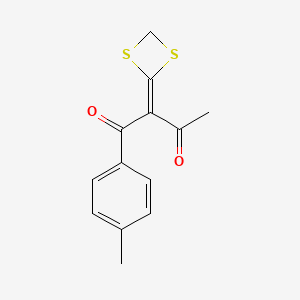
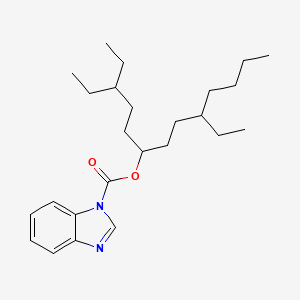
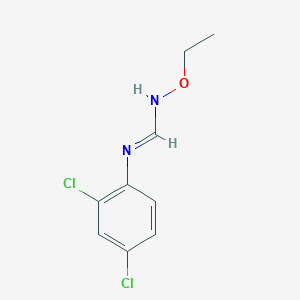
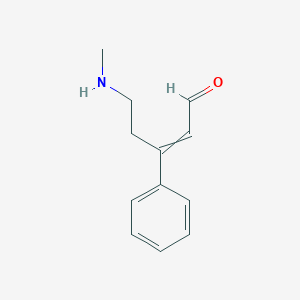
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

